

A Researcher's Guide to Commercial α-Melanotropin ELISA Kits

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Compound of Interest		
Compound Name:	alpha Melanotropin	
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For researchers and drug development professionals quantifying α -Melanocyte Stimulating Hormone (α -MSH), selecting the right ELISA kit is a critical first step. This guide provides an objective comparison of several commercially available α -MSH ELISA kits, focusing on their performance characteristics to aid in your selection process. The data presented here is compiled from publicly available datasheets and should be considered in the context of your specific experimental needs, including sample type, required sensitivity, and species of interest.

Performance Comparison of α-MSH ELISA Kits

The following table summarizes the key performance metrics of various α -MSH ELISA kits. It is important to note that these values are reported by the manufacturers and direct, head-to-head experimental comparisons may yield different results.



Manufa cturer/S upplier	Kit Name/C atalog No.	Assay Type	Species Reactivi ty	Sensitiv ity (LOD)	Assay Range	Sample Types	Precisio n (CV%)
ELK Biotechn ology	Human aMSH ELISA Kit	Competiti ve	Human	45 pg/mL	156.25- 10000 pg/mL	Serum, plasma, cell culture supernat es, cell lysates, other biological fluids	Intra- assay: <8%, Inter- assay: <10%[1]
Cusabio	Human α-MSH ELISA Kit	Sandwic h	Human	0.039 ng/mL	0.156-10 ng/mL	Serum, plasma, cell culture supernat es, tissue homogen ates	Intra- assay: <8%[2]
Antibodie s.com	Human alpha MSH ELISA Kit (A78988)	Competiti ve	Human	<7.5 pg/mL	12.5-800 pg/mL	Serum, plasma, tissue homogen ates, other biological fluids	Not Specified
Invitroge n	Human Alpha- MSH ELISA Kit (EEL066)	Competiti ve	Human	0.1 ng/mL	0.16-10 ng/mL	Serum, plasma, other biological fluids	Intra- assay: <10%, Inter-



							assay: <10%[3]
Arigo Biolabora tories	Alpha MSH ELISA Kit (ARG809 00)	Competiti ve	Human, Mouse, Rat	0.11 ng/mL	0.11 - 1.46 ng/mL (linear)	Blood, plasma, tissue, CSF, cell culture	Intra- assay: <10%, Inter- assay: <15%[4]
FineTest	Mouse αMSH ELISA Kit (EM1454)	Sandwic h	Mouse	2.813 pg/mL	4.688- 300 pg/mL	Serum, plasma, cell culture supernat ant, cell/tissu e lysate	Not Specified
Elabscie nce	Mouse αMSH ELISA Kit	Competiti ve	Mouse	9.38 pg/mL	15.63- 1000 pg/mL	Serum, plasma, other biological fluids	Not Specified
RayBiote ch	Alpha- MSH ELISA Kit	Competiti ve	Human, Mouse, Rat	Not Specified	Not Specified	Serum, plasma, cell culture media	Not Specified

Note: LOD = Limit of Detection, CV = Coefficient of Variation. Sensitivity and assay range values have been presented in their original reported units. Researchers should convert them to a consistent unit for direct comparison.

Experimental Methodologies

The majority of the compared kits employ a competitive ELISA format, while some utilize a sandwich ELISA principle. Understanding these methodologies is crucial for interpreting results



and troubleshooting experiments.

Competitive ELISA Workflow

In a competitive ELISA, a fixed amount of labeled α -MSH competes with the α -MSH in the sample for a limited number of primary antibody binding sites. The amount of signal is inversely proportional to the concentration of α -MSH in the sample.



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A generalized workflow for a competitive α -MSH ELISA.

Sandwich ELISA Workflow

Conversely, in a sandwich ELISA, the α -MSH in the sample is "sandwiched" between two antibodies—a capture antibody coated on the plate and a detection antibody. The signal is directly proportional to the amount of α -MSH present.



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A generalized workflow for a sandwich α -MSH ELISA.

Biological Context: The α -MSH Signaling Pathway

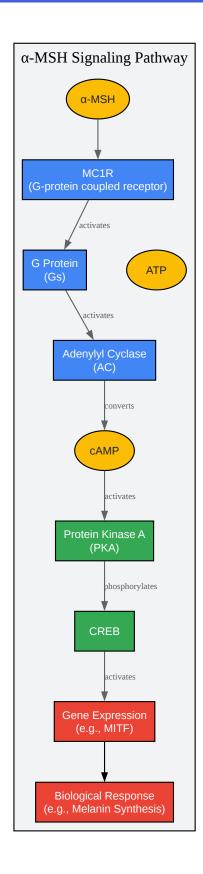






α-MSH exerts its effects by binding to melanocortin receptors (MCRs), which are G-protein coupled receptors. This interaction primarily activates the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the transcription factor CREB, which ultimately modulates gene expression related to pigmentation and inflammation.





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Simplified α -MSH signaling pathway via the MC1R.



Concluding Remarks

The choice of an α -MSH ELISA kit will depend on the specific requirements of your research. For studies requiring very high sensitivity to detect low endogenous levels of α -MSH, kits with the lowest limit of detection, such as the one from Antibodies.com, might be preferable. For applications where the expected concentration is higher, a kit with a broader dynamic range may be more suitable. It is also crucial to select a kit validated for your species and sample type of interest. While most manufacturers claim high specificity, if cross-reactivity with other melanocortins (e.g., ACTH) is a concern, it is advisable to contact the manufacturer for detailed cross-reactivity data. Ultimately, performing an in-house validation of the chosen kit with your own samples is recommended to ensure optimal performance and reliable data.

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